Defined (R)-Stereochemical Configuration Enables Predictable Asymmetric Induction Versus Achiral Amino Alcohol Analogs
The (R)-3-amino-2-methyl-butan-2-ol scaffold contains a single defined stereogenic center at the 3-position with the (R)-absolute configuration [1]. In contrast, achiral analogs such as 2-amino-2-methyl-1-propanol (CAS 124-68-5, C4H11NO, MW 89.14) lack any stereochemical information and therefore cannot function as chiral auxiliaries or provide enantioinduction in asymmetric transformations. The presence of the β-amino alcohol motif with defined stereochemistry enables the (R)-configured compound to serve as a chiral ligand precursor, whereas the achiral analog is restricted to non-stereoselective applications.
| Evidence Dimension | Stereochemical configuration and chiral information content |
|---|---|
| Target Compound Data | Single defined (R)-stereocenter; InChIKey YURXCUVDCIDDHM-PGMHMLKASA-N; defined atom stereocenter count = 1 |
| Comparator Or Baseline | 2-amino-2-methyl-1-propanol (CAS 124-68-5): undefined atom stereocenter count = 0; no chiral information content |
| Quantified Difference | Defined (R)-stereocenter present vs. absent; chiral vs. achiral |
| Conditions | Structural analysis and stereochemical descriptor comparison |
Why This Matters
This stereochemical distinction determines whether a compound can function in applications requiring chirality transfer—a binary differentiator for asymmetric synthesis procurement.
- [1] PubChem. (2025). (R)-3-Amino-2-methyl-butan-2-ol hydrochloride (PubChem CID 73424806). Computed stereochemistry descriptors. View Source
